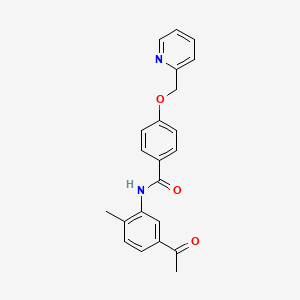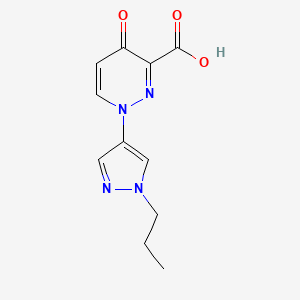![molecular formula C13H19N3O B13884883 1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one](/img/structure/B13884883.png)
1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones, which are five-membered lactams. These compounds are known for their versatile biological activities and are commonly found in both natural and synthetic compounds. Pyrrolidin-2-ones are widely used as synthons in organic synthesis due to their rich reactivity and are important in medicinal chemistry for their diverse functional properties .
Métodos De Preparación
The synthesis of 1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates. Another approach is the oxidation of pyrrolidine derivatives. Additionally, ring expansion of β-lactams or cyclopropylamides can also be employed . Industrial production methods often involve the use of specific oxidants and additives to achieve selective synthesis .
Análisis De Reacciones Químicas
1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Electrophilic substitution reactions can be employed to introduce various substituents onto the pyrrolidin-2-one ring.
Common reagents used in these reactions include oxidants, reducing agents, and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, some pyrrolidin-2-one derivatives act as non-selective α-adrenoceptor antagonists, which can improve disrupted lipid and carbohydrate profiles and contribute to body weight reduction . The compound’s effects are mediated through its binding to α1 and α2-adrenoceptors, leading to various physiological responses .
Comparación Con Compuestos Similares
1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one can be compared with other similar compounds, such as:
1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: This compound is also a non-selective α-adrenoceptor antagonist and shares similar pharmacological properties.
Pyrrolidine-2,5-diones: These compounds have a similar pyrrolidine ring structure and exhibit diverse biological activities.
Pyrrolizines: Another class of compounds with a pyrrolidine ring, known for their medicinal properties.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, which make it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C13H19N3O |
|---|---|
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
1-[3-(4-aminoanilino)propyl]pyrrolidin-2-one |
InChI |
InChI=1S/C13H19N3O/c14-11-4-6-12(7-5-11)15-8-2-10-16-9-1-3-13(16)17/h4-7,15H,1-3,8-10,14H2 |
Clave InChI |
VWAOQPOKLNVILI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)CCCNC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 2-chloro-4-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]benzoate](/img/structure/B13884840.png)

![6-P-Tolylfuro[2,3-D]pyrimidin-4-amine](/img/structure/B13884856.png)
![6-[(4-tert-butylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13884866.png)
![Methyl 5-[2-oxo-2-(phenylamino)ethyl]benzo[b]thiophene-2-carboxylate](/img/structure/B13884870.png)

![4-chloro-2-cyclopropyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13884885.png)

